molecular formula C18H19N3O5S B2505432 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941980-24-1

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2505432
CAS No.: 941980-24-1
M. Wt: 389.43
InChI Key: JFONVABWENZZAI-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Sulfonamide formation: This step involves the reaction of the amine group with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).

    Nitrating agents: Nitric acid, sulfuric acid.

    Sulfonyl chlorides: Used in the formation of sulfonamide groups.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Production of amines and sulfonic acids.

Scientific Research Applications

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzenesulfonamide: Similar structure but with an amine group instead of a nitro group.

    N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-12-14(5-10-17(13)20-11-3-2-4-18(20)22)19-27(25,26)16-8-6-15(7-9-16)21(23)24/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONVABWENZZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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